2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride is a compound with significant importance in various scientific fields It is a derivative of amino acids and is characterized by the presence of amino, hydroxyl, and hydroxymethyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of nitro compounds or catalytic hydrogenation. For instance, nitromethane can react with formaldehyde to form trihydroxymethyl nitromethane, which is then reduced to trihydroxymethyl aminomethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pH, and other reaction parameters. The use of catalysts and specific reagents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(hydroxymethyl)-1,3-propanediol: Similar in structure but with different functional groups.
2,2-bis(hydroxymethyl)propionic acid: Another compound with hydroxymethyl groups but different overall structure and properties.
Uniqueness
What sets 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
1691615-98-1 |
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Molecular Formula |
C4H10ClNO4 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO4.ClH/c5-4(1-6,2-7)3(8)9;/h6-7H,1-2,5H2,(H,8,9);1H |
InChI Key |
XCISODFFSWBEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(C(=O)O)N)O.Cl |
Purity |
93 |
Origin of Product |
United States |
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